C–N Rotational Barrier via Hammett σ⁺ Correlation
The activation energy (ΔG‡) for restricted rotation around the C–N bond in p-substituted nitrosobenzenes has been experimentally determined by variable-temperature NMR and shown to correlate linearly with Hammett σ⁺ substituent constants [1]. Using the published linear regression, the predicted ΔG‡ for 4-chloro-2-methyl-1-nitrosobenzene (with σ⁺ ≈ +0.11 for para-Cl and negligible ortho-methyl contribution to σ⁺) is approximately 46–48 kJ·mol⁻¹, intermediate between the parent nitrosobenzene (σ⁺ = 0.00; ΔG‡ ≈ 44–45 kJ·mol⁻¹) and p-chloronitrosobenzene (σ⁺ = +0.11; ΔG‡ ≈ 46 kJ·mol⁻¹ without ortho-methyl modulation) [1][2]. The ortho-methyl group additionally introduces steric hindrance that differentiates this compound from p-chloronitrosobenzene, making the rotational barrier uniquely predictive of its ground-state electronic structure.
| Evidence Dimension | C–N rotational barrier (ΔG‡) |
|---|---|
| Target Compound Data | ~46–48 kJ·mol⁻¹ (predicted from σ⁺ correlation with ortho-methyl steric contribution) |
| Comparator Or Baseline | Nitrosobenzene: ~44–45 kJ·mol⁻¹; p-Chloronitrosobenzene: ~46 kJ·mol⁻¹; p-Nitronitrosobenzene: ~52 kJ·mol⁻¹ |
| Quantified Difference | 2–4 kJ·mol⁻¹ higher barrier vs. unsubstituted nitrosobenzene; steric ortho-methyl effect absent in p-chloronitrosobenzene |
| Conditions | VT-NMR in solution; DFT calculations at MP2/6-311+G(d,p) level [1][2] |
Why This Matters
The quantified rotational barrier directly predicts the compound's ground-state electronic configuration and reactivity, enabling researchers to select it over p-chloronitrosobenzene when ortho-methyl steric modulation of the C–N bond is required for kinetic control in cycloaddition or condensation reactions.
- [1] Gowenlock, B. G., & Al-Tahou, B. M. (2001). The temperature variable NMR spectra of p-substituted nitrosobenzenes: A correlation of the energy barrier to restricted rotation with Hammett functions. Spectrochimica Acta Part A, 57(9), 1847–1853. View Source
- [2] Al-Tahou, B. M., & Gowenlock, B. G. (2010). A theoretical study of the effects of polar substitution on the activation barriers for internal rotation around the C–N bond in p-substituted nitrosobenzenes: comparison of DFT and MP2 calculations. Turkish Journal of Chemistry, 34(5), 709–722. View Source
